2-Amino-N-(2,4-dichloro-6-methylphenyl)thiazole-5-carboxamide
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Overview
Description
2-Amino-N-(2,4-dichloro-6-methylphenyl)thiazole-5-carboxamide is an organic compound with significant applications in medicinal chemistry. It is a precursor in the synthesis of various bioactive molecules, including protein tyrosine kinase inhibitors and anti-tumor drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2,4-dichloro-6-methylphenyl)thiazole-5-carboxamide typically involves multiple steps. One common method starts with the reaction of benzoyl chloride and 2-chloro-6-methylaniline to form 2-chloro-N-(2-chloro-6-methylphenyl)acetamide. This intermediate is then reacted with thiourea to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar multi-step reactions but are optimized for large-scale synthesis. These methods may include the use of automated reactors and continuous flow processes to enhance yield and purity while reducing production time and costs .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2,4-dichloro-6-methylphenyl)thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-Amino-N-(2,4-dichloro-6-methylphenyl)thiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for bioactive compounds that can modulate biological pathways.
Medicine: It is involved in the development of drugs, particularly those targeting protein kinases and cancer cells.
Industry: It is used in the production of pesticides and fungicides
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as protein kinases. It inhibits the activity of these enzymes, thereby modulating various signaling pathways involved in cell growth, differentiation, and apoptosis. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of protein kinases can lead to reduced tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
- 2-Amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide
- 2-Amino-5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazole
Uniqueness
2-Amino-N-(2,4-dichloro-6-methylphenyl)thiazole-5-carboxamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of targeted therapeutics and bioactive molecules .
Properties
Molecular Formula |
C11H9Cl2N3OS |
---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
2-amino-N-(2,4-dichloro-6-methylphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C11H9Cl2N3OS/c1-5-2-6(12)3-7(13)9(5)16-10(17)8-4-15-11(14)18-8/h2-4H,1H3,(H2,14,15)(H,16,17) |
InChI Key |
XWMJOYMTUFJDSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CN=C(S2)N)Cl)Cl |
Origin of Product |
United States |
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